甘露醇六硝酸酯

描述

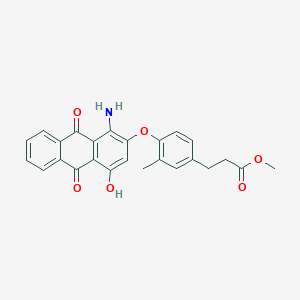

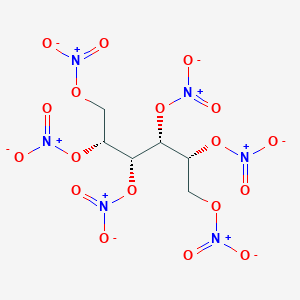

Mannitol hexanitrate is a powerful explosive, also known as nitromannite, MHN, nitromannitol, Nitranitol, and Mannitrin . It is a secondary explosive formed by the nitration of mannitol, a sugar alcohol . The product is used in medicine as a vasodilator and as an explosive in blasting caps . Its sensitivity is high, particularly at high temperatures (> 75 °C) where it is slightly more sensitive than nitroglycerine .

Synthesis Analysis

Mannitol hexanitrate is formed by the nitration of mannitol, a simple sugar . The product finds medicinal usage as a vasodilator, and also commercial usage as an explosive in blasting caps . The preparation of pure MHN is not a trivial task, since most preparations will yield a mixture of MHN and lower esters (pentanitrate and lower) .Molecular Structure Analysis

The molecular formula of Mannitol hexanitrate is C6H8N6O18 . The IUPAC name is (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexayl hexanitrate . The molecular weight is 452.1571 .Physical And Chemical Properties Analysis

Mannitol hexanitrate is a powdery solid at normal temperature ranges, with a density of 1.73 g/cm3 . It is insoluble in water, but soluble in alcohols and ether . The melting point is 112 °C . It is a secondary explosive, with a detonation velocity of 8260 m/s .科学研究应用

药理学研究

甘露醇六硝酸酯已被用于治疗原发性高血压和作为预防心绞痛发作的药物。研究表明,在动物模型中毒性较低,且与其他硝酸酯相比具有更持久的抑制作用 (Heppel, 1941)。

高血压管理中的耐受性

临床研究发现,对甘露醇六硝酸酯的血管扩张作用会在8至14天内发展出耐受性,需要对其在高血压管理中进行仔细个体化的使用 (Bernstein & Ivy, 1955)。

六硝酸酯酯类的表征

对甘露醇等六碳糖的六硝酸酯进行的研究已经导致新的结晶多型体的鉴定和对其热稳定性的见解。这种理解对材料科学中的应用至关重要 (McLennan et al., 2021)。

D-甘露醇六硝酸酯的测定方法

一项研究提出了一种简单而敏感的分光光度法测定D-甘露醇六硝酸酯的方法,这对于监测其在药典中的生产过程具有重要意义 (Jinming, 1999)。

心肌耗氧量

对有机硝酸酯如甘露醇六硝酸酯对离体兔心房组织氧耗的影响进行的研究为了解其在解偶氧化磷酸化中的潜在作用提供了见解 (Levy, 1970)。

对冠状流量的比较影响

研究比较了甘露醇六硝酸酯与其他药物对离体兔心脏冠状流量的影响,有助于了解其在治疗心绞痛中的临床应用 (Wrightington & Hodge, 1943)。

血压影响

已进行研究以了解甘露醇六硝酸酯和其他硝酸盐对正常和高血压受试者血压的影响,为临床应用提供了宝贵的数据 (Weaver, Wills, & Hodge, 1944)。

甘露醇在临床应用中的作用

对甘露醇的临床应用进行的回顾突出了其由于渗透性质而在各种医疗应用中的作用,指出了甘露醇六硝酸酯可能相关的更广泛背景 (Shawkat, Westwood, & Mortimer, 2012)。

吡啶对D-甘露醇六硝酸酯的作用

研究已经检验了吡啶与D-甘露醇六硝酸酯的相互作用,揭示了其化学性质和反应 (Brown & Hayward, 1955)。

生物技术生产和应用

对甘露醇的生物技术生产及其在各种行业中的应用进行的研究,包括制药和食品,提供了对其潜在用途的更广泛理解 (Saha & Racine, 2011)。

作用机制

The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear . It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance .

安全和危害

Mannitol hexanitrate is sensitive to strong shock and friction, as well as heating, and may explode under the right conditions . If consumed, it results in severe headaches, due to being a strong vasodilator . It is moderately toxic by ingestion and inhalation causing a fall in blood pressure that may result in weakness, headache, and dizziness . Chronic exposure may produce methemoglobinemia with cyanosis . Upon decomposition, it emits toxic fumes of NOx .

未来方向

There is ongoing research into the properties of Mannitol hexanitrate and its isomers. For example, a study found that isomers of Mannitol hexanitrate had altered physical properties such as melting point, state of matter, and crystal structure . These different physical properties caused changes in the impact sensitivity of the isomers . The melting point of the explosive was determined to be a key factor in the impact sensitivity measurements .

属性

IUPAC Name |

[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMJZELBSFOPHH-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065953 | |

| Record name | D-Mannitol, hexanitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Explodes | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.8 g/cu cm at 20 °C | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mannitol hexanitrate | |

Color/Form |

Colorless crystals, Long needles in regular clusters from alcohol | |

CAS RN |

15825-70-4 | |

| Record name | Mannitol hexanitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15825-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol hexanitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexanitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol, hexanitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannitol hexanitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL HEXANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99AU28W1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

107 °C | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。